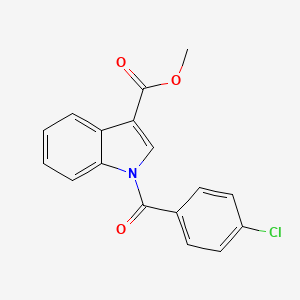

N,N-bis(cyanomethyl)-2-nitrobenzamide

説明

Synthesis Analysis

The synthesis of related compounds often involves the nitration of benzamide derivatives or the reaction of benzamide with cyanomethyl groups under specific conditions. For example, the synthesis of hypoxia-selective cytotoxins, which are structurally related to N,N-bis(cyanomethyl)-2-nitrobenzamide, involves displacement reactions and dimesylation processes to achieve the desired nitrobenzamide derivatives with specific substituents (Palmer et al., 1996).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated through spectroscopic data and X-ray diffraction analysis, as demonstrated in the synthesis and characterization of N-Cyclohexyl-2-nitrobenzamide (Saeed et al., 2010). Such analyses provide insights into the crystal packing, hydrogen bonding, and overall molecular geometry that would be relevant to N,N-bis(cyanomethyl)-2-nitrobenzamide.

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including nitrooxylation and hydrolysis, to form different products. For instance, polymethylbenzyl cyanides treated with fuming nitric acid can lead to regiospecific nitrooxylation, illustrating the reactivity of the nitro group adjacent to the cyanomethyl group (Suzuki & Hanafusa, 1974).

Physical Properties Analysis

The physical properties of benzamide derivatives, including N,N-bis(cyanomethyl)-2-nitrobenzamide, can be influenced by their molecular structure. For example, studies on nickel(II) complexes of related compounds provide information on the stability, solubility, and crystalline structure that could be extrapolated to understand the physical properties of N,N-bis(cyanomethyl)-2-nitrobenzamide (Saeed et al., 2013).

Chemical Properties Analysis

The chemical properties of N,N-bis(cyanomethyl)-2-nitrobenzamide can be inferred from the reactivity patterns of similar compounds. For instance, the reductive chemistry of nitrobenzamide derivatives reveals insights into the reduction potentials and the formation of cytotoxic products, providing a basis for understanding the chemical behavior of N,N-bis(cyanomethyl)-2-nitrobenzamide (Palmer et al., 1995).

科学的研究の応用

Hypoxia-Selective Antitumor Agents

Compounds related to N,N-bis(cyanomethyl)-2-nitrobenzamide have been synthesized and evaluated for their cytotoxicity under hypoxic conditions, targeting tumor cells. The study by Palmer et al. (1996) discusses the synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, highlighting their potential as antitumor agents due to selective toxicity towards hypoxic tumor cells (Palmer et al., 1996).

Chemical Vapor Deposition Precursors

Nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide have been utilized as single-source precursors for the deposition of nickel sulfide thin films via chemical vapor deposition (CVD). This application, explored by Saeed et al. (2013), demonstrates the compound's role in materials science, particularly in the formation of nanostructured thin films for electronic and photonic devices (Saeed et al., 2013).

Corrosion Inhibition

In the realm of corrosion science, Schiff bases related to N,N-bis(cyanomethyl)-2-nitrobenzamide have been investigated for their ability to inhibit corrosion of metals, such as mild steel, in acidic environments. Singh and Quraishi (2016) report on the synthesis and evaluation of novel compounds for corrosion inhibition, highlighting the application of these chemical classes in protecting industrial materials (Singh & Quraishi, 2016).

Radiolabeling for Diagnostic Imaging

The development of radiolabeled compounds for diagnostic imaging, particularly for the detection of diseases such as malignant melanoma, has been explored. Auzeloux et al. (1999) discuss the synthesis and biological evaluation of technetium-99m radiolabeled N-amino-alkyl-benzamide derivatives, indicating the potential of such compounds in medical imaging (Auzeloux et al., 1999).

Polymer and Materials Science

The utility of polynitroaromatic compounds, which are structurally related to N,N-bis(cyanomethyl)-2-nitrobenzamide, extends to polymer and materials science. Zhao et al. (2012) focus on the synthesis and application of o-nitrobenzyl alcohol derivatives in creating photodegradable hydrogels and other materials, showcasing the compound's relevance in developing advanced materials with controlled properties (Zhao et al., 2012).

Safety and Hazards

将来の方向性

A cooperative catalytic system comprised of CuCl and Cu(OTf)2 could be used to effectively catalyse the three-, five- and seven-component coupling reactions of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN), and selectively produce in good yields the corresponding cyanomethylamines, N,N-bis(cyanomethyl)amines and N,N’-bis(cyanomethyl)methylenediamines . This could be a potential future direction for the use of “N,N-bis(cyanomethyl)-2-nitrobenzamide”.

特性

IUPAC Name |

N,N-bis(cyanomethyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O3/c12-5-7-14(8-6-13)11(16)9-3-1-2-4-10(9)15(17)18/h1-4H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMCYMMVURTKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CC#N)CC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275750 | |

| Record name | Benzamide, N,N-bis(cyanomethyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54240-92-5 | |

| Record name | Benzamide, N,N-bis(cyanomethyl)-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54240-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N,N-bis(cyanomethyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5517525.png)

![4-amino-N'-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5517531.png)

![(1S*,5R*)-3-[2-(benzyloxy)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517535.png)

![[(3aS*,9bS*)-7-methoxy-2-(2-thienylacetyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5517545.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenylpentanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517558.png)

![(4R)-N-ethyl-1-(2-fluorobenzyl)-4-[(2-thienylcarbonyl)amino]-L-prolinamide](/img/structure/B5517564.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-propoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5517577.png)

![N-(3,4-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5517592.png)

![3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5517597.png)